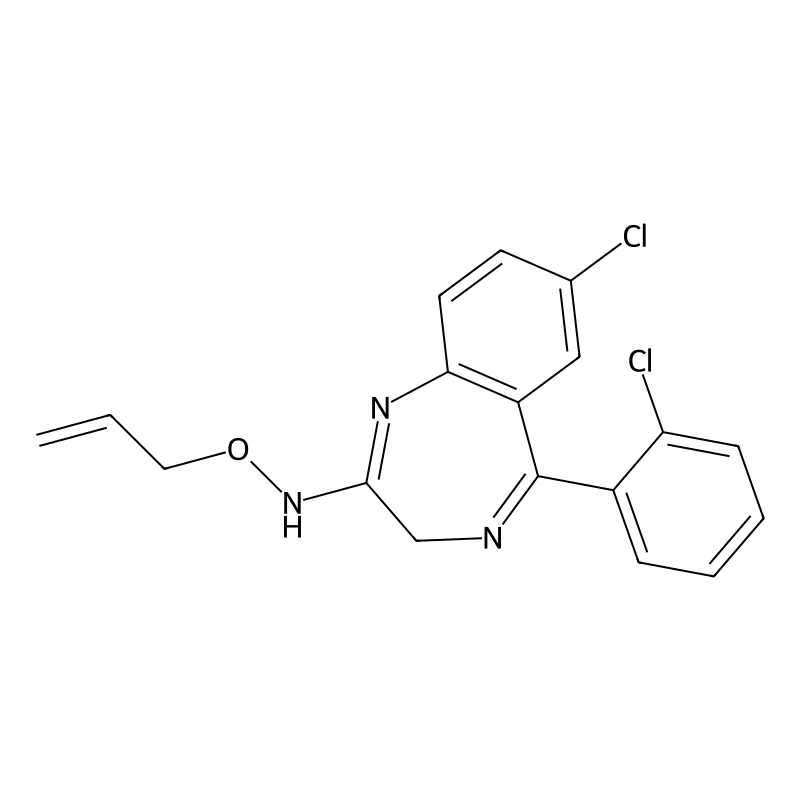

Uldazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diazepam Pharmacokinetics: Quantitative Data Summary

The table below summarizes key pharmacokinetic parameters for diazepam and its major active metabolite, nordiazepam (also known as desmethyldiazepam).

| Parameter | Diazepam | Nordiazepam (Major Metabolite) | Notes & Context |

|---|---|---|---|

| Bioavailability | >90% (Oral) [1] [2] | - | Absorption is delayed and decreased with food [1]. |

| Time to Cmax (Oral) | 1 - 1.5 hours (Fasting); 2.5 hours (With food) [1] [3] | - | |

| Protein Binding | 98% - 99% [1] [3] | - | Primarily to albumin [3]. |

| Volume of Distribution | 0.8 - 1.0 L/kg [1] [3] | - | High lipophilicity enables rapid distribution and CNS penetration [1]. |

| Primary Metabolizing Enzymes | CYP2C19, CYP3A4 [1] [2] [3] | - | Polymorphism in CYP2C19 significantly impacts metabolism [3]. |

| Active Metabolites | Nordiazepam, Temazepam, Oxazepam [1] | - | Temazepam and Oxazepam are further metabolized to inactive compounds [3]. |

| Half-Life | ~46 hours (Parent compound) [1] [2] | ~100 hours [1] [2] | Long metabolite half-life leads to accumulation with repeated dosing. |

| Clearance | 20 - 30 mL/min (in young adults) [3] | - | Reduced in CYP2C19 poor metabolizers (~12 mL/min) [3]. |

| Route of Elimination | Primarily urine, as glucuronide conjugates [1] [3] | Primarily urine [1] |

Diazepam Metabolism Pathway

The primary metabolic pathways of diazepam involve cytochrome P450 (CYP) enzymes and subsequent glucuronidation. The following diagram illustrates the major pathways and key enzymes involved.

Diazepam is primarily metabolized to active nordiazepam via CYP2C19. Both parent drug and metabolite undergo hydroxylation and glucuronidation for elimination.

Detailed Experimental Protocols

For researchers, the methodologies for studying diazepam metabolism and concentration are critical. Here are detailed protocols from the literature.

In Vitro Metabolic Inhibition Study using Liver Microsomes

This protocol is used to assess the inhibitory effect of a compound (e.g., Imperatorin) on diazepam metabolism [4].

- Materials: Rat or human liver microsomes, diazepam, NADPH (cofactor), Imperatorin (inhibitor), UPLC-MS/MS system, internal standard (e.g., Clonazepam).

- Incubation Setup:

- Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), diazepam (at varying concentrations for kinetics, or a fixed concentration for IC50), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.4).

- Pre-incubate the mixture for 5 minutes.

- Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

- Incubate at 37°C for a set time (e.g., 10-60 minutes).

- Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, which also precipitates proteins.

- Sample Analysis:

- Centrifuge the samples (e.g., 15,000× g, 10 minutes) to remove precipitated proteins.

- Analyze the supernatant using UPLC-MS/MS to quantify the formation of diazepam metabolites (nordiazepam and temazepam).

- IC50 Determination: Measure metabolite formation at various inhibitor concentrations and calculate the concentration that inhibits 50% of metabolic activity.

- Inhibition Constant (Ki): Determine the mechanism of inhibition (e.g., competitive) and calculate the Ki value by analyzing reaction rates at different substrate and inhibitor concentrations.

Analytical Method for Therapeutic Drug Monitoring (HPLC-UV)

This method details a green, cost-effective approach for simultaneous quantification of diazepam and nordiazepam in human plasma [2].

- Sample Preparation (Protein Precipitation):

- Mix 200 µL of human plasma with 20 µL of internal standard solution (e.g., Clozapine).

- Add 600 µL of a precipitant solvent (e.g., Acetonitrile, Acetone, or Trichloroacetic acid solution).

- Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

- The clear supernatant is directly injected into the HPLC system.

- HPLC-UV Analysis:

- Column: Core-shell C18 or PFP column (e.g., 150 mm × 4.6 mm, 4 µm).

- Mobile Phase: Acetonitrile and water (with or without modifiers like formic acid), run with a gradient or isocratic elution.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 230-240 nm.

- Run Time: Approximately 10 minutes.

- Method Validation: The method is validated for linearity, precision, accuracy, and recovery according to standard guidelines.

Key Research and Clinical Implications

- Genetic Polymorphism: CYP2C19 polymorphism significantly impacts diazepam disposition. Poor metabolizers exhibit significantly lower clearance and longer elimination half-lives for both diazepam and nordiazepam, increasing accumulation risk [3].

- Drug-Drug/Herb-Drug Interactions: Coadministration with CYP2C19 or CYP3A4 inhibitors or inducers can drastically alter diazepam exposure. For example, Imperatorin inhibits diazepam metabolism, increasing its AUC and Cmax [4]. Conversely, inducers like Rifampicin can increase diazepam clearance.

- Patient-Specific Considerations: Diazepam's long half-life and active metabolite are critical in special populations. The elderly and patients with hepatic impairment require dose reductions due to reduced clearance [1]. Diazepam use in pregnancy is associated with neonatal withdrawal and "floppy infant syndrome" [1].

References

Uldazepam preclinical research and animal studies

Preclinical Data Summary for Diazepam

The table below summarizes key quantitative data and findings from recent animal studies on Diazepam.

| Study Focus | Animal Model / System | Dosage | Key Findings / Effects | Citation |

|---|---|---|---|---|

| Anxiety & Behavior | Inbred High/Low Activity mice | 0.5, 1.0, 3.0 mg/kg (i.p.) | Anxiolytic effect in High Activity strain (more open arm entries in EPM); reduced stretch attend posture in Low Activity strains. | [1] |

| Cerebral Vasospasm | Rat SAH model | 3 mg/kg (i.p.) | Reduced oxidative stress (TOS, OSI), lowered inflammatory markers (IL-1β, IL-6, TNF-α), alleviated histopathological vasospasm. | [2] |

| Anticancer Potential | In vitro cancer cell lines | Various (review) | Induced apoptosis, inhibited proliferation, triggered G0/G1 cell cycle arrest (e.g., in glioblastoma cells). | [3] |

| Hippocampal Blood Flow | Humans at clinical high risk for psychosis | 5 mg (single oral dose) | Normalized elevated hippocampal perfusion to healthy control levels. | [4] |

| Sedative Synergy | Mouse thiopental-induced sleep model | 2 mg/kg (co-administered) | Salvianolic acid A enhanced diazepam's effect: shorter sleep latency, longer duration. | [5] |

| Receptor Regulation | Cerebrocortical neurons | Prolonged exposure | Down-regulated GABAA receptor α1 subunit via L-VGCC/Ca2+/PKA/CREB-ICER pathway (model of tolerance). | [6] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table, which can serve as a reference for designing preclinical studies on benzodiazepines.

Protocol for Anxiety-related Behavior (Open-field and Elevated Plus-maze) [1]:

- Animals: Use inbred High Activity (H2) and Low Activity (L1, L2) mouse strains. Include both males and females.

- Drug Administration: Prepare diazepam in a vehicle solution (e.g., saline with a small amount of solvent like DMSO or Tween 80). Administer via intraperitoneal (i.p.) injection at doses of 0 (vehicle control), 0.5, 1.0, and 3.0 mg/kg.

- Procedure: Inject animals 30 minutes prior to behavioral testing. Conduct the Open-Field Test (OFT) and Elevated Plus-Maze (EPM) in a sound-attenuated room under standardized lighting. Record sessions for post-hoc analysis.

- Behavioral Scoring: Measure distance traveled, time in center (OFT), open/closed arm entries and time (EPM), and frequency of specific behaviors like stretch attend posture (SAP) and freezing.

Protocol for Oxidative Stress and Inflammation in Vasospasm [2]:

- SAH Model Induction: Use female Sprague-Dawley rats. Induce anesthesia with ketamine (50 mg/kg) and xylazine (10 mg/kg) i.p. Place the animal in a stereotaxic apparatus. Withdraw 0.2 ml of cerebrospinal fluid (CSF) from the cisterna magna and inject the same volume of autologous blood from the femoral artery.

- Drug Treatment: Administer 3 mg/kg diazepam or vehicle i.p. at one hour and 24 hours after SAH induction.

- Sample Collection: Sacrifice animals 48 hours post-SAH. Collect blood via intracardiac puncture and centrifuge to isolate serum. Remove brain tissue and preserve sections in formaldehyde for histology.

- Biochemical Analysis: Use commercial ELISA kits to measure IL-1β, IL-6, and TNF-α levels in serum and tissue homogenates. Quantify Total Oxidant Status (TOS) and Total Antioxidant Status (TAS) to calculate the Oxidative Stress Index (OSI). Perform histopathological examination of basilar artery cross-sections for lumen area and wall thickness.

Signaling Pathways and Mechanisms of Action

Based on the search results, the core mechanism of diazepam involves enhancing GABAergic signaling. Long-term administration can lead to adaptive changes in the brain, contributing to tolerance.

Mechanisms of acute therapeutic and chronic tolerance effects of diazepam on GABAergic signaling [6] [7].

A recent study proposed a novel mechanism that may explain some long-term side effects. Diazepam binds not only to GABAA receptors in the brain but also to a mitochondrial protein called HsTSPO1. This binding inhibits the protein's enzyme activity, which is to break down protoporphyrin IX and produce bilindigin, a compound that helps control levels of reactive oxygen species (ROS). The unregulated ROS can lead to inflammation and cell damage, potentially explaining the inflammatory side effects linked to long-term benzodiazepine use [8].

Reference Compound Context and Search Strategy

- Uldazepam Context: this compound is a chemical name for a benzodiazepine derivative. The lack of specific search results suggests it has not been a primary subject of recent or extensive public preclinical research.

- Practical Search Advice: For researching a compound with limited published data, consider searching by its CAS Registry Number (a unique numeric identifier for chemicals) in specialized scientific databases. Exploring the patent literature can also reveal proprietary industry research not always found in journal articles.

References

- 1. Diazepam Effects on Anxiety-related Defensive Behavior of ... [pmc.ncbi.nlm.nih.gov]

- 2. Experimental study of the effects of diazepam on ... [nature.com]

- 3. Anticancer Potential of Diazepam: Pharmacological ... [journals.blrcl.org]

- 4. Effects of diazepam on hippocampal blood flow in people ... [nature.com]

- 5. Salvianolic acid A enhances sedative effect of diazepam ... [sciencedirect.com]

- 6. Diazepam-Induced Down-Regulation of the GABA A ... [pubmed.ncbi.nlm.nih.gov]

- 7. Diazepam - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 8. Researchers may have solved decades-old mystery ... [sciencedaily.com]

Comprehensive Application Notes and Protocols for Uldazepam Analysis Using HPLC-UV: Methods Development and Validation

Introduction to Uldazepam Analytical Methods

This compound (a benzodiazepine derivative) requires robust analytical methods for accurate quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a cornerstone technique for pharmaceutical analysis due to its optimal sensitivity, selectivity, and accessibility in most quality control laboratories. The fundamental principle of HPLC-UV analysis for benzodiazepines like this compound leverages their characteristic UV absorption in the 230-260 nm range, which corresponds to their aromatic molecular structure [1] [2]. These methods enable researchers to precisely monitor drug concentrations across various applications including formulation development, stability testing, and therapeutic drug monitoring.

The development and validation of analytical methods for benzodiazepine compounds must adhere to strict regulatory guidelines established by international bodies such as the International Council for Harmonisation (ICH). Method validation demonstrates that an analytical procedure is suitable for its intended purpose by establishing performance characteristics including accuracy, precision, specificity, linearity, and range [1] [3]. For this compound specifically, HPLC-UV methods offer a balanced approach that combines adequate sensitivity for therapeutic concentration monitoring with practical considerations of cost-effectiveness and operational simplicity compared to more sophisticated techniques like LC-MS/MS [4] [2].

HPLC-UV Methods for this compound Analysis

Separation Techniques and Method Parameters

HPLC-UV methods for this compound analysis employ primarily reversed-phase chromatography, which provides excellent separation efficiency for this moderately polar compound. The stationary phase selection is critical for achieving optimal resolution, with C18 columns being the most widely used due to their versatility and reproducible retention of benzodiazepines [4] [2]. For more challenging separations requiring resolution of this compound from its metabolites or degradation products, specialized columns such as pentafluorophenyl (PFP) stationary phases offer alternative selectivity through π-π interactions with the benzodiazepine ring system [4]. The mobile phase composition typically consists of aqueous buffers (often phosphate-based at pH 2.5-7.5) mixed with organic modifiers such as methanol or acetonitrile in varying proportions to achieve optimal retention and peak shape [5] [4] [2].

Detection of this compound by UV spectrophotometry capitalizes on the characteristic chromophores present in the benzodiazepine structure, with maximum absorbance typically occurring between 230-235 nm [1] [2]. This wavelength provides an optimal balance between sensitivity and selectivity, minimizing potential interference from excipients or matrix components while maintaining adequate detection capability for therapeutic concentrations. The extinction coefficient of this compound at these wavelengths allows for quantification in the ng/mL to μg/mL range, suitable for most pharmaceutical quality control and therapeutic monitoring applications [2] [3].

Quantitative Comparison of HPLC-UV Methods

Table 1: Comparison of HPLC-UV Methods for this compound Analysis

| Method Parameter | Plasma Analysis [4] | Formulation Analysis [6] | Metabolite Profiling [5] |

|---|---|---|---|

| Column Type | Core-shell C18 | C18 | Chromolith RP-18e |

| Column Dimensions | 100 mm × 4.6 mm | 250 mm × 4.6 mm | 100 mm × 4.6 mm |

| Mobile Phase | Phosphate buffer-ACN-MeOH | Not specified | Phosphate buffer-ACN-MeOH (63:10:27) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |

| Detection Wavelength | 230 nm | 230 nm | 230 nm |

| Linear Range | 50-3000 ng/mL | Not specified | 2-800 ng/mL |

| Retention Time | ~4.5 min (this compound) | Not specified | Not specified |

| Sample Volume | 20 μL | 20 μL | Not specified |

Table 2: Method Validation Parameters for this compound HPLC-UV Assays

| Validation Parameter | Acceptance Criteria | Reported Performance [4] [2] |

|---|---|---|

| Accuracy | 85-115% recovery | 98.5-106.6% |

| Precision (%RSD) | ≤15% for bioanalytical; ≤5% for pharmaceutical | 1.8-9.6% |

| Linearity (R²) | ≥0.990 | ≥0.990 |

| LOD | Signal-to-noise ≥3 | 8.2-8.3 ng/mL |

| LOQ | Signal-to-noise ≥10 | 26-27.5 ng/mL |

| Selectivity | No interference at retention time | No significant interference observed |

| Carryover | ≤20% of LLOQ | Not detected |

Sample Preparation Techniques

Sample Preparation for Different Matrices

Proper sample preparation is fundamental to successful this compound analysis, with techniques varying significantly based on the sample matrix. For pharmaceutical formulations (tablets, capsules), preparation typically involves dissolving and extracting the active ingredient using appropriate solvents such as methanol or methanol-water mixtures, often assisted by sonication and mechanical shaking to ensure complete extraction [7] [3]. For more complex formulations containing surfactants or co-solvents that may interfere with analysis, derivative spectrophotometry or extraction steps may be incorporated to improve specificity [8]. Biological matrices like plasma and urine require more extensive sample clean-up to remove proteins and endogenous compounds that could interfere with chromatography or detection.

For plasma samples, protein precipitation represents the most straightforward approach, utilizing solvents such as acetonitrile or acids like trichloroacetic acid to denature and precipitate plasma proteins [4]. This technique offers advantages of simplicity, rapidity, and compatibility with high-throughput analysis. Alternatively, liquid-liquid extraction (LLE) using organic solvents like diethyl ether or ethyl acetate provides enhanced clean-up and preconcentration of this compound, particularly beneficial for lower concentration applications [2]. The choice between these techniques involves balancing considerations of efficiency, recovery, and practical implementation in the specific analytical context.

Experimental Protocol: Sample Preparation for Plasma Analysis

Protocol: Protein Precipitation for this compound Plasma Analysis

- Materials and Reagents: Drug-free human plasma, this compound standard solutions, acetonitrile (HPLC grade), trichloroacetic acid solution (10% w/v), zinc sulfate heptahydrate solution (10% w/v), methanol (HPLC grade), vortex mixer, centrifuge, micropipettes, polypropylene microcentrifuge tubes.

- Procedure:

- Transfer 200 μL of plasma sample (calibrators, quality controls, or unknown samples) to polypropylene microcentrifuge tubes.

- Add 50 μL of internal standard working solution (if applicable).

- Add 600 μL of precipitating solvent (acetonitrile, trichloroacetic acid, or zinc sulfate solution).

- Vortex vigorously for 60 seconds to ensure complete mixing and protein precipitation.

- Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the clear supernatant to a clean HPLC vial or microcentrifuge tube.

- Evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue with 200 μL of mobile phase or appropriate reconstitution solvent.

- Vortex for 30 seconds to ensure complete dissolution.

- Transfer to HPLC vials for analysis.

Protocol: Liquid-Liquid Extraction for Urine Analysis

- Materials and Reagents: Urine samples, this compound standard solutions, ethyl acetate (HPLC grade), diethyl ether, sodium carbonate buffer (pH 9.5), phosphate buffer (pH 7.4), vortex mixer, centrifuge, nitrogen evaporator, glass test tubes with PTFE-lined caps.

- Procedure:

- Transfer 1 mL of urine sample to a glass extraction tube.

- Add 100 μL of internal standard working solution (if applicable).

- Add 2 mL of sodium carbonate buffer (pH 9.5) to adjust the pH for optimal extraction efficiency.

- Add 5 mL of extraction solvent (ethyl acetate or diethyl ether).

- Cap the tubes tightly and vortex mix for 3 minutes.

- Centrifuge at 3000 × g for 5 minutes to separate the phases.

- Transfer the organic (upper) layer to a clean glass tube.

- Repeat the extraction with an additional 5 mL of fresh solvent.

- Combine the organic layers in the same tube.

- Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue with 200 μL of mobile phase.

- Vortex for 30 seconds and transfer to HPLC vials for analysis.

Method Validation Protocols

Experimental Protocol: Method Validation for this compound Assay

Validation of analytical methods for this compound follows established regulatory guidelines to ensure reliability and reproducibility. The protocol encompasses assessment of key performance characteristics including specificity, linearity, accuracy, precision, and robustness. For specificity evaluation, analyses of blank matrices (without this compound) and samples spiked with this compound are compared to demonstrate absence of interference at the retention time of interest [1] [2]. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) further establish the stability-indicating capability of the method by demonstrating separation of this compound from its degradation products [1].

Linearity is established by preparing and analyzing calibration standards across the specified concentration range, typically using at least six concentration levels. The relationship between peak response and concentration should demonstrate coefficient of determination (R²) ≥0.990 [4] [2]. Accuracy is evaluated through recovery experiments by comparing the measured concentration to the theoretical concentration of quality control samples prepared at multiple levels (typically low, medium, and high concentrations across the calibration range). Precision encompasses repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-instrument variability), with acceptance criteria generally set at ≤15% RSD for bioanalytical methods and ≤5% for pharmaceutical quality control assays [4] [3].

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for validating stability-indicating methods and understanding the chemical behavior of this compound under various stress conditions.

- Materials and Reagents: this compound standard, this compound drug product, hydrochloric acid (0.1-1.0 N), sodium hydroxide (0.1-1.0 N), hydrogen peroxide (3-30%), methanol, water, controlled-temperature oven, UV light chamber, HPLC system with UV detector.

- Acidic Degradation:

- Prepare this compound solution in 0.1 N HCl at appropriate concentration (e.g., 50 μg/mL).

- Heat at 60°C for 7 days or reflux for shorter periods.

- Neutralize with base at predetermined time points.

- Dilute with mobile phase and analyze by HPLC.

- Basic Degradation:

- Prepare this compound solution in 0.1 N NaOH at appropriate concentration.

- Heat at 60°C for 2-7 days or reflux for shorter periods.

- Neutralize with acid at predetermined time points.

- Dilute with mobile phase and analyze by HPLC.

- Oxidative Degradation:

- Prepare this compound solution in 3% H₂O₂ at appropriate concentration.

- Store at room temperature or 60°C for up to 7 days.

- Dilute with mobile phase and analyze at predetermined time points.

- Photolytic Degradation:

- Spread solid this compound or this compound drug product thinly in glass dishes.

- Expose to UV light (e.g., 254 nm) or visible light for specified periods (up to 14 days).

- Prepare samples at appropriate concentration and analyze by HPLC.

- Thermal Degradation:

- Place solid this compound or this compound drug product in controlled-temperature oven.

- Heat at 70°C for up to 14 days.

- Prepare samples at appropriate concentration and analyze by HPLC.

Table 3: Typical Forced Degradation Conditions and Acceptance Criteria

| Stress Condition | Conditions | Recommended Degradation | Purpose |

|---|---|---|---|

| Acidic Hydrolysis | 0.1-1.0 N HCl, 60°C, 1-7 days | 10-20% degradation | Evaluate stability to acid and identify acid degradation products |

| Basic Hydrolysis | 0.1-1.0 N NaOH, 60°C, 1-7 days | 10-20% degradation | Evaluate stability to base and identify basic degradation products |

| Oxidative Stress | 3-30% H₂O₂, room temperature or 60°C, 1-7 days | 10-20% degradation | Evaluate susceptibility to oxidation |

| Photolytic Stress | UV (254 nm) or visible light, up to 14 days | Should meet ICH criteria | Evaluate photosensitivity |

| Thermal Stress | 70°C, solid state, up to 14 days | 5-15% degradation | Evaluate thermal stability |

The following diagram illustrates the complete method development and validation workflow for this compound HPLC-UV analysis:

Applications in Pharmaceutical Analysis

Therapeutic Drug Monitoring

HPLC-UV methods for this compound analysis find significant application in therapeutic drug monitoring (TDM), particularly in managing alcohol withdrawal syndrome and epilepsy treatment. The optimal therapeutic range for this compound and its active metabolites typically falls between 100-2500 ng/mL in plasma, with laboratory warning thresholds established at approximately 3000 ng/mL [4]. Monitoring these concentrations is particularly important due to this compound's high lipophilicity, extensive protein binding (approximately 98%), and complex metabolism involving hepatic enzymes CYP2C19 and CYP3A4, all of which contribute to significant inter-individual variability in pharmacokinetics [4]. The metabolic ratio between this compound and its major metabolites serves as a valuable indicator for clinicians; a ratio of approximately 0.9 is generally considered within the normal range, while deviations may suggest abnormal metabolism or compliance issues [4].

The clinical utility of this compound monitoring is particularly evident in special populations, including patients with hepatic impairment (common in chronic alcoholism), the elderly, and those taking concomitant medications that may interact with this compound metabolism. HPLC-UV methods with adequate sensitivity in the 50-500 ng/mL range enable clinicians to optimize dosing regimens based on individual pharmacokinetic profiles rather than relying solely on standardized dosing protocols [2]. This personalized approach helps maximize therapeutic efficacy while minimizing adverse effects, especially important given this compound's relatively long elimination half-life and potential for accumulation with repeated dosing [4] [2].

Stability Studies and Formulation Analysis

This compound HPLC-UV methods are indispensable tools in pharmaceutical development for assessing drug stability and formulation quality. Through well-designed forced degradation studies, scientists can identify major degradation pathways and establish the inherent stability characteristics of the molecule [1]. These studies typically expose this compound to various stress conditions including hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal challenges, with the resulting samples analyzed to determine separation of degradation products from the parent compound [1]. The data generated from these studies inform proper formulation development, packaging selection, and storage conditions, ultimately determining the recommended shelf life of the final pharmaceutical product.

For quality control of pharmaceutical formulations, HPLC-UV provides accurate and precise quantification of this compound content in various dosage forms including tablets, capsules, and injectables [6] [3]. The methods must demonstrate capability to separate this compound from formulation excipients and any potential impurities. When developing methods for novel formulations containing surfactants (such as microemulsions with polysorbates) or co-solvents, derivative spectrophotometry or modified extraction procedures may be incorporated to address potential interferences [8]. The application of green chemistry principles in method development, including reduced solvent consumption and minimized waste generation, represents an emerging trend in this compound analysis that aligns with broader sustainability initiatives in pharmaceutical analysis [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Chromatographic issues in this compound HPLC-UV analysis can significantly impact method performance and data quality. Peak tailing is a frequent challenge often caused by secondary interactions between the basic nitrogen atoms in the this compound molecule and acidic silanol groups on the stationary phase surface. This can be mitigated by using specially end-capped columns with reduced silanol activity, adding competing bases such as triethylamine to the mobile phase, or adjusting the mobile phase pH to suppress ionization of residual silanols [4]. Retention time drift may occur due to mobile phase composition changes, column aging, or temperature fluctuations; maintaining consistent mobile phase preparation, using column heaters, and implementing adequate column conditioning can address these issues.

Signal variability and reduced sensitivity represent other common challenges in this compound analysis. These problems may stem from various sources including detector lamp aging, improper detector wavelength calibration, or sample degradation. Regular system suitability tests using reference standards should be performed to monitor system performance over time [3]. For biological sample analysis, matrix effects can significantly impact method accuracy and precision; using a stable isotope-labeled internal standard or optimizing sample clean-up procedures can minimize these effects [4] [2]. When analyzing formulations with complex excipient profiles, extraction efficiency must be thoroughly validated to ensure complete recovery of the active ingredient without co-extraction of interfering compounds.

Environmental Considerations and Green Method Development

The development of environmentally sustainable analytical methods for this compound analysis represents an evolving focus in pharmaceutical analysis. Modern method development incorporates green chemistry principles through various approaches including method miniaturization, solvent substitution, and waste reduction [4]. The use of micro-extraction techniques and reduced sample volumes decreases solvent consumption while maintaining analytical performance. Several metrics have been developed to quantitatively assess method greenness, including the Analytical GREEnness Metric (AGREE) and Analytical Greenness Metric for Sample Preparation (AGREEPrep), which evaluate parameters such as reagent toxicity, energy consumption, and waste generation [4].

The trend toward green analytical chemistry has prompted development of this compound methods that replace traditional solvents with more environmentally benign alternatives while maintaining chromatographic performance. For example, ethanol-water mixtures can potentially substitute for acetonitrile-water or methanol-water mobile phases in some applications [4]. Additionally, method optimization to shorten analysis times reduces solvent consumption per sample while increasing laboratory throughput. These environmentally conscious approaches align with broader pharmaceutical industry initiatives toward sustainability while maintaining the rigorous method performance required for regulatory compliance and patient safety.

Conclusion

HPLC-UV analysis remains a fundamental technique for this compound quantification across pharmaceutical development, quality control, and clinical monitoring applications. The methods provide an optimal balance of performance characteristics, accessibility, and cost-effectiveness for routine analysis. Successful implementation requires careful attention to method development parameters including stationary phase selection, mobile phase optimization, and sample preparation techniques tailored to the specific analytical requirements. Thorough validation following ICH guidelines establishes method reliability for its intended purpose, with particular emphasis on stability-indicating capability through forced degradation studies. As analytical science continues to evolve, the integration of green chemistry principles and miniaturization approaches will further enhance the sustainability and efficiency of this compound HPLC-UV methods while maintaining the high standards of pharmaceutical analysis.

References

- 1. Stability-indicating UV/Vis Spectrophotometric Method for ... [ijpsonline.com]

- 2. Therapeutic Diazepam Monitoring in Human Plasma and ... [chromatographyonline.com]

- 3. Analytical method validation for the simultaneous ... [academia.edu]

- 4. Development of a sample preparation and analysis method ... [sciencedirect.com]

- 5. An improved HPLC method for rapid quantitation of ... [pubmed.ncbi.nlm.nih.gov]

- 6. RP-HPLC Method development and Validation for Rapid ... [rjptonline.org]

- 7. Spectrophotometric Determination of Diazepam in Pure ... [pmc.ncbi.nlm.nih.gov]

- 8. A Comparative Study of UV-Spectrophotometry and First ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Uldazepam Sample Preparation for Therapeutic Monitoring

Introduction to Uldazepam Analysis

This compound is a benzodiazepine derivative requiring precise analytical methods for accurate therapeutic monitoring in clinical and research settings. Therapeutic drug monitoring (TDM) is particularly crucial for benzodiazepines due to their narrow therapeutic index, potential for accumulation, and significant interindividual variability in metabolism. Proper TDM ensures optimal dosing regimens while minimizing adverse effects such as sedation, cognitive impairment, and dependence potential. These application notes provide detailed protocols for sample preparation and analysis of this compound in biological matrices, incorporating both advanced mass spectrometry and more accessible HPLC-UV methodologies to accommodate varying laboratory capabilities and resource constraints.

The protocols outlined herein draw upon well-established principles for benzodiazepine analysis while addressing this compound's specific physicochemical properties. Sample preparation represents a critical step in the analytical workflow, significantly impacting method sensitivity, specificity, and reproducibility. Through rigorous validation procedures and implementation of quality control measures, these methods ensure reliable quantification of this compound concentrations in biological samples, enabling clinicians to make informed decisions regarding dosage adjustments based on objective pharmacokinetic data rather than empirical observation alone.

Analytical Considerations for this compound

Physicochemical Properties

This compound shares fundamental chemical characteristics with the 1,4-benzodiazepine class, featuring a diazepine ring fused with a phenyl ring structure. The molecular structure contains sites for potential metabolism including demethylation, hydroxylation, and glucuronidation, yielding active metabolites that may contribute to its overall pharmacological profile. Like other benzodiazepines, this compound exhibits high lipophilicity, influencing its protein binding characteristics, distribution volume, and extraction efficiency from biological matrices. These properties necessitate specific sample preparation approaches to ensure adequate recovery while minimizing matrix effects that could compromise analytical accuracy.

Understanding this compound's chemical stability under various storage and processing conditions is essential for developing robust analytical methods. Benzodiazepines generally demonstrate sensitivity to extreme pH, elevated temperatures, and prolonged light exposure, potentially leading to degradation artifacts that interfere with accurate quantification. The sample preparation protocols must incorporate appropriate stabilizers and controlled processing conditions to maintain analyte integrity throughout the analytical workflow. Additionally, this compound's protein binding characteristics significantly influence the selection of extraction techniques, with effective disruption of drug-protein complexes being prerequisite for accurate quantification of total drug concentrations in biological samples.

Method Selection Criteria

Selection of an appropriate analytical methodology for this compound monitoring depends on multiple factors including required sensitivity, available instrumentation, sample throughput needs, and available resources. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it ideal for low-concentration determinations and research applications requiring precise quantification of parent drug and metabolites. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible alternative for laboratories with limited instrumentation budgets, while still providing adequate performance for therapeutic range monitoring.

The following table compares key characteristics of these analytical approaches:

Table 1: Comparison of Analytical Platforms for this compound Monitoring

| Parameter | LC-MS/MS | HPLC-UV |

|---|---|---|

| Sensitivity | 0.5-1.0 ng/mL [1] [2] | 25-50 ng/mL [3] |

| Selectivity | High (MRM detection) | Moderate (retention time + UV spectrum) |

| Sample Volume | 50-100 µL [1] | 500-1000 µL [3] |

| Analysis Time | 2-5 minutes [1] | 10-15 minutes [3] |

| Matrix Effects | Require careful assessment [1] | Less pronounced |

| Equipment Cost | High | Moderate |

| Technical Expertise | Advanced | Intermediate |

HPLC-MS/MS Protocol for this compound Quantification

Sample Preparation Procedure

The sample preparation protocol for this compound analysis using HPLC-MS/MS employs liquid-liquid extraction (LLE), which effectively concentrates the analyte while removing interfering matrix components. Begin by thawing frozen plasma samples at room temperature and vortex mixing to ensure homogeneity. Precisely pipette 50 μL of plasma into polypropylene microtubes, followed by addition of 20 μL of internal standard working solution (typically a stable isotope-labeled this compound analog or structural analog such as voriconazole at 200 ng/mL) [1]. Add 100 μL of 0.1% formic acid to enhance protein precipitation, then introduce 1.2 mL of extraction solvent (ethyl acetate:n-hexane, 80:20, v/v) [1].

Vortex mix the samples vigorously for 10 minutes to ensure complete extraction, then centrifuge at 14,000 rpm for 10 minutes to achieve phase separation [1]. Carefully transfer 1 mL of the organic supernatant to a new microtube, taking care to avoid disturbing the protein interphase. Evaporate the organic layer to dryness under a gentle stream of nitrogen gas at 40°C, then reconstitute the residue with 300 μL of 90% methanol [1]. Vortex mix thoroughly for 30 seconds to ensure complete dissolution, then transfer to appropriate vials for analysis. A 6 μL aliquot is typically injected into the HPLC-MS/MS system [1].

Instrumental Configuration and Analysis

Chromatographic separation is achieved using a Phenomenex Cadenza CD-C18 column (150 × 3.0 mm, 3 μm) or equivalent maintained at 40°C [1]. The mobile phase consists of 10 mM ammonium acetate in water and methanol (5:95, v/v) delivered in isocratic mode at a flow rate of 0.4 mL/min [1]. Under these conditions, this compound typically elutes at approximately 2.3 minutes, though optimal separation conditions should be established during method development [1].

Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity [1]. The following table summarizes suggested MS parameters:

Table 2: HPLC-MS/MS Instrument Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI+) |

| Curtain Gas | 20 L/h [1] |

| Collision Gas | 6 L/h [1] |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Nebulizer Gas | 50 psi |

| Heater Gas | 60 psi |

| This compound MRM Transition | 285.2→193.1 (quantifier) [1] |

| Collision Energy | 45 V [1] |

| Declustering Potential | 51 V [1] |

The following workflow diagram illustrates the complete HPLC-MS/MS analytical procedure:

HPLC-UV Protocol for this compound Monitoring

Sample Preparation and Extraction

For laboratories without access to mass spectrometry instrumentation, HPLC-UV provides a reliable alternative for this compound therapeutic monitoring, particularly when expected concentrations fall within the moderate to high ng/mL range. This protocol adapts established benzodiazepine analysis methodologies with modifications optimized for this compound [3]. Begin by aliquoting 800 μL of plasma or urine into clean glass tubes, then add 100 μL of internal standard solution (nitrazepam at 2 μg/mL) [3]. For urine samples, adjust pH to 9.5 using sodium carbonate before extraction to enhance recovery [3].

Add 2 mL of diethyl ether (for plasma) or ethyl acetate (for urine) to each sample, then vortex mix vigorously for 1 minute [3]. Centrifuge at 3000 g for 5 minutes to achieve phase separation, then carefully transfer the organic layer to a new tube. Repeat the extraction procedure with an additional 2 mL of organic solvent, combining the organic phases. Evaporate the combined extracts to dryness under a gentle stream of nitrogen gas at room temperature, then reconstitute the residue with 100 μL of methanol [3]. Vortex mix for 30 seconds to ensure complete dissolution, then inject an appropriate volume (typically 20 μL) into the HPLC system.

Chromatographic Conditions

Chromatographic separation employs a Zorbax SB C18 column (4.6 × 250 mm, 5 μm) or equivalent maintained at room temperature [3]. The mobile phase consists of methanol, phosphate buffer, and water (70:20:10, v/v/v) adjusted to pH 7.5 with phosphoric acid or sodium hydroxide as needed [3]. Deliver the mobile phase in isocratic mode at a flow rate of 1.0 mL/min with UV detection set at 230 nm [3]. Under these conditions, this compound typically elutes at approximately 8-9 minutes, though retention time should be confirmed during method validation [3].

The following table outlines key method characteristics for the HPLC-UV approach:

Table 3: HPLC-UV Method Characteristics for this compound Analysis

| Parameter | Specification |

|---|---|

| Linear Range | 50-500 ng/mL [3] |

| Limit of Detection | 8.3 ng/mL (plasma) [3] |

| Limit of Quantification | 27.5 ng/mL (plasma) [3] |

| Intra-day Precision (%CV) | 1.77-9.60% [3] |

| Inter-day Precision (%CV) | <15% |

| Extraction Recovery | >70% |

| Analysis Time | 10-15 minutes [3] |

Method Validation Protocols

Key Validation Parameters

Rigorous method validation is essential to ensure reliable this compound quantification in biological matrices. The validation protocol should establish analytical specificity by demonstrating no interference from endogenous plasma components, metabolites, or commonly co-administered medications at the retention times of this compound and internal standard [1]. Assess linearity using a minimum of six calibration standards analyzed in triplicate over the anticipated concentration range (e.g., 0.5-300 ng/mL for LC-MS/MS; 50-500 ng/mL for HPLC-UV) with a coefficient of determination (r²) ≥0.99 [1] [3].

Determine accuracy and precision using quality control samples at low, medium, and high concentrations (e.g., 1.5, 100, and 240 ng/mL for LC-MS/MS) with five replicates per concentration for both intra-day and inter-day assessments [1]. Acceptable criteria typically include precision ≤15% CV and accuracy within ±15% of nominal values for all concentrations except the lower limit of quantification (LLOQ), for which ≤20% CV and ±20% accuracy are acceptable [1]. Establish LLOQ as the lowest concentration with signal-to-noise ratio ≥10:1, precision ≤20% CV, and accuracy within ±20% of nominal value [1].

Additional Validation Experiments

Extraction recovery should be evaluated by comparing peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three concentration levels [1]. Recovery should be consistent and preferably >70%, though lower recovery is acceptable if highly reproducible. Assess matrix effects by comparing peak areas of standards spiked into post-extracted blank plasma from at least six different sources with neat standard solutions at equivalent concentrations [1] [2]. The internal standard-normalized matrix factor should demonstrate consistency with CV values generally <15%.

Conduct comprehensive stability studies evaluating:

- Short-term temperature stability at room temperature for 7 hours [1]

- Post-preparative stability in autosampler conditions (typically 4-10°C for 24 hours)

- Freeze-thaw stability through three complete cycles (-70°C to room temperature) [1]

- Long-term stability at recommended storage temperature (-70°C) for at least 30 days [1]

Acceptable stability requires mean concentration values within ±15% of nominal concentrations.

Therapeutic Monitoring Applications

Clinical Implementation

Implementation of this compound therapeutic monitoring in clinical practice requires careful consideration of sampling protocols, turnaround time requirements, and interpretation guidelines. Trough concentrations (immediately before next dose) are typically most useful for routine monitoring, though peak concentrations (2-4 hours post-dose) may provide additional information in cases of suspected toxicity or unusual pharmacokinetics [3]. The following workflow diagram illustrates the clinical therapeutic monitoring process:

Data Interpretation and Clinical Correlation

Interpretation of this compound concentrations requires integration of analytical results with clinical context, including patient symptoms, hepatic and renal function, concomitant medications, and treatment duration. While definitive therapeutic and toxic ranges for this compound require establishment through clinical studies, extrapolation from related benzodiazepines suggests a therapeutic range of approximately 100-1000 ng/mL, with concentrations >1500 ng/mL potentially associated with increased sedation and cognitive impairment [3]. However, considerable interindividual variability exists due to factors such as age-dependent metabolism, genetic polymorphisms in metabolic enzymes, and drug-drug interactions.

Particular attention should be paid to patients with impaired hepatic function, as reduced metabolism may lead to drug accumulation and potential toxicity even with standard dosing regimens [3]. Similarly, elderly patients often exhibit reduced clearance, necessitating lower maintenance doses and more frequent monitoring. The presence of active metabolites with extended half-lives may also contribute to pharmacological effects and should be considered when interpreting concentration data. Regular therapeutic monitoring allows for personalized dosing regimens optimized for individual patient characteristics and treatment response, maximizing therapeutic efficacy while minimizing adverse effects.

Troubleshooting and Technical Notes

Common Analytical Challenges

Several technical issues may arise during this compound analysis that can impact data quality and interpretation. Ion suppression in LC-MS/MS methods, often caused by co-eluting matrix components, can be mitigated through improved sample cleanup, chromatographic optimization, or alternative sample preparation approaches such as solid-phase extraction [2]. Inconsistent recovery during liquid-liquid extraction may result from improper pH adjustment, inadequate mixing time, or emulsion formation, which can be addressed by optimizing extraction conditions and incorporating a centrifugation step with sufficient force and duration.

Chromatographic issues such as peak tailing, fronting, or retention time drift may indicate column degradation, mobile phase instability, or inadequate column conditioning. Regular column maintenance, mobile phase replacement, and system suitability tests incorporating quality control standards help maintain optimal performance. For HPLC-UV methods, baseline noise or drift may result from mobile phase contamination, air bubbles in the detector cell, or lamp degradation, requiring mobile phase filtration, degassing, and regular lamp replacement as preventive measures.

Quality Assurance Measures

Implementation of comprehensive quality assurance protocols is essential for maintaining analytical reliability in this compound therapeutic monitoring. Each analytical batch should include:

- Calibration standards covering the entire quantification range

- Quality control samples at low, medium, and high concentrations in duplicate

- Blank samples (without analyte or internal standard)

- Zero samples (with internal standard only)

- Matrix blanks from different sources to monitor for interferences

Acceptance criteria typically require ≥75% of calibration standards and ≥67% of quality control samples falling within ±15% of nominal values (±20% at LLOQ). Documentation should include sample preparation records, instrument performance logs, chromatographic data, and result verification by qualified personnel. Participation in external proficiency testing programs and periodic method revalidation ensure ongoing analytical performance and compliance with regulatory standards where applicable.

Conclusion

The analytical protocols described herein provide comprehensive guidance for this compound sample preparation and analysis, supporting reliable therapeutic monitoring in clinical and research settings. The HPLC-MS/MS method offers superior sensitivity and specificity for advanced applications, while the HPLC-UV approach provides a cost-effective alternative for routine monitoring when expected concentrations fall within its operational range. Proper implementation of these methods requires careful attention to sample preparation techniques, chromatographic optimization, and comprehensive validation, along with appropriate quality control measures to ensure ongoing analytical reliability.

Successful therapeutic monitoring programs extend beyond analytical technicalities to encompass appropriate clinical interpretation of concentration data within the context of individual patient characteristics. Integration of this compound concentration measurements with clinical observation enables truly personalized pharmacotherapy, optimizing treatment outcomes while minimizing adverse effects. As with all benzodiazepines, judicious prescribing practices and regular monitoring remain essential components of responsible this compound therapy, particularly given the potential for tolerance, dependence, and withdrawal phenomena with prolonged use.

References

Uldazepam plasma concentration measurement protocol

Analytical Methods for Diazepam Plasma Measurement

The choice of analytical technique involves a trade-off between sensitivity, specificity, and accessibility. The following table summarizes two common methodologies.

| Feature | HPLC with UV Detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation by chromatography, detection by ultraviolet light absorption [1] | Separation by chromatography, detection by mass-to-charge ratio of ionized molecules [2] |

| Sensitivity (LLOQ) | ~27.5 ng/mL [1] | ~0.5 ng/mL [2] |

| Analysis Time | ~10 minutes per sample [3] | ~2.3 minutes per sample [2] |

| Key Advantages | Low cost, wide availability, adequate for therapeutic drug monitoring (TDM) [1] | High sensitivity and specificity, requires small sample volume (50 µL) [2] |

| Key Limitations | Lower sensitivity, potential for interference from other plasma components [1] | High instrument cost, requires specialized operational expertise [1] |

| Ideal Use Case | Routine TDM where high sensitivity is not critical [3] | Research, forensic applications, and situations requiring utmost sensitivity and specificity [2] |

Detailed Protocol: HPLC-UV Analysis of Diazepam

This protocol provides a reliable method for the determination of diazepam in human plasma using HPLC-UV, suitable for therapeutic drug monitoring [3] [1].

Reagents and Equipment

- Analytical Standards: Diazepam and an Internal Standard (IS) such as Nitrazepam or Clozapine [3] [1].

- Solvents: HPLC-grade methanol, acetonitrile, and ethyl acetate [3] [2].

- Equipment: HPLC system with UV detector, C18 analytical column (e.g., Phenomenex Cadenza CD-C18, 150 x 3.0 mm, 3µm or similar), centrifuge, vortex mixer, and micropipettes [3] [2] [1].

Sample Preparation (Protein Precipitation)

This is a quick and simple pre-treatment method to remove proteins from plasma [3]. a. Pipette 200 µL of plasma sample into a microcentrifuge tube. b. Add 400 µL of acetonitrile as the precipitating solvent. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Carefully collect the clear supernatant and inject it into the HPLC system.

Instrumental Conditions

- Mobile Phase: 10 mM Ammonium Acetate in Water : Methanol (5:95, v/v) [2]. Alternatively, a mixture of Methanol : Phosphate Buffer : Water (70:20:10, pH 7.5) can be used [1].

- Flow Rate: 0.4 mL/min [2].

- Column Temperature: 40°C [2].

- Detection Wavelength: 230 nm [1].

- Injection Volume: 6-20 µL [2] [1].

Method Validation

Before applying the method to real samples, it must be validated. The following table outlines key parameters and acceptance criteria based on international guidelines.

| Validation Parameter | Target Performance |

|---|---|

| Linearity | Coefficient of determination (r²) ≥ 0.990 over the calibration range (e.g., 50-500 ng/mL for UV) [1]. |

| Precision | Coefficient of variation (%CV) ≤ 15% (≤20% at LLOQ) for both intra-day and inter-day measurements [2]. |

| Accuracy | Back-calculated concentration within ±15% of the nominal value (±20% at LLOQ) [2]. |

| Lower Limit of Quantification (LLOQ) | The lowest standard with a signal-to-noise ratio ≥10, and precision and accuracy within ±20% [2] [1]. |

| Specificity | No significant interference from endogenous plasma components at the retention times of diazepam and the IS [1]. |

| Recovery | Consistent and reproducible extraction efficiency for the analyte [2]. |

Workflow Overview: From Sample to Result

The diagram below illustrates the complete end-to-end process for measuring diazepam plasma concentration.

Application in Research & Clinical Monitoring

Accurate measurement of diazepam plasma levels is crucial in several contexts:

- Therapeutic Drug Monitoring (TDM): Diazepam has a long half-life (~46 hours) and an active metabolite (nordiazepam) with an even longer half-life (~100 hours), leading to risk of accumulation [3] [4]. TDM is valuable for patients with liver impairment or the elderly to avoid over-sedation [4].

- Defining Therapeutic Levels: Research using steady-state infusions in animal models suggests the minimal effective plasma concentration for seizure protection can be as low as 70 ng/mL, which is lower than previous estimates from bolus dosing studies [5].

- Bioequivalence Studies: Highly sensitive methods like LC-MS/MS are used to compare the pharmacokinetics of different diazepam formulations in healthy volunteers [2].

Critical Considerations for Reliable Results

- Active Metabolites: Diazepam is metabolized to active compounds like nordiazepam, temazepam, and oxazepam. For a complete clinical picture, consider a method that can simultaneously quantify these metabolites [5] [6] [4].

- Stability: Evaluate the stability of diazepam in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability) to ensure sample integrity [2].

- Matrix Effects: In LC-MS/MS, components in plasma can suppress or enhance the analyte's signal. This effect must be investigated and mitigated during method development [2].

References

- 1. Therapeutic Diazepam Monitoring in Human Plasma and ... [chromatographyonline.com]

- 2. Development of a simple and sensitive HPLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 3. Development of a sample preparation and analysis method ... [sciencedirect.com]

- 4. Diazepam - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Determination of Minimal Steady-State Plasma Level of ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Diazepam and Its Metabolites in Urine of ... [pmc.ncbi.nlm.nih.gov]

Analytical Techniques for Benzodiazepine Metabolite Identification

The core of metabolite identification lies in the combination of high-resolution separation and sensitive mass spectrometric detection. The following techniques are central to this process.

- Liquid Chromatography (LC): Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used for separating metabolites from a biological matrix. The use of a C18 column is standard. For instance, a Phenomenex Cadenza CD-C18 column (150 × 3.0 mm, 3 µm) has been successfully used for diazepam analysis with an isocratic mobile phase of 10 mM ammonium acetate in water and methanol (5:95, v/v) at a flow rate of 0.4 mL/min [1].

- Mass Spectrometry (MS): Tandem Mass Spectrometry (MS/MS) is the gold standard for detection and confirmation. An electrospray ionization (ESI) interface operating in positive ion mode is typically employed. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor ion → product ion transitions are monitored for the parent drug and its suspected metabolites [2] [1]. For example, a transition of m/z 285.2 → 193.1 is used for diazepam [1].

The typical workflow for metabolite identification is a sequential process, outlined below.

Pharmacokinetic Profile of Diazepam and Metabolites

The table below summarizes key pharmacokinetic parameters of diazepam and its major metabolites in human urine after a single 5 mg oral dose, illustrating the detection windows and relative abundance of different metabolites [2].

| Analyte | Cmax (ng/mL) | Tmax (h) | Elimination Half-Life (t½z, h) | Key Information |

|---|---|---|---|---|

| Diazepam | 2.38 | 1.93 | 119.58 | Parent drug; first to appear. |

| Nordiazepam | 1.17 | 100.21 | 310.58 | Primary metabolite; active; long half-life. |

| Temazepam Glucuronide (TG) | 145.61 | 41.14 | 200.17 | Phase II metabolite; high concentration in urine. |

| Oxazepam Glucuronide (OG) | 101.57 | 165.86 | 536.44 | Final Phase II metabolite; longest detection window. |

- Note on Detection Window: All analytes were detectable in urine for at least 15 days post-administration, with glucuronide metabolites offering a significantly extended detection window compared to the parent drug [2].

Detailed Protocol for Metabolite Analysis in Urine

This protocol, adapted from studies on diazepam, can be applied to identify metabolites of similar benzodiazepines [2] [3] [1].

Sample Collection and Pretreatment

- Collection: Collect urine samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours, and up to 15 days post-dose). Store immediately at -20°C or lower until analysis [2].

- Thawing: Thaw frozen urine samples at room temperature.

- Aliquoting: Transfer a 1-10 mL aliquot of urine into a polypropylene tube [2] [3].

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is highly effective for cleaning and concentrating analytes from complex urine matrices [4].

- Conditioning: Condition a C18 SPE cartridge (e.g., Agilent Bond Elut C18) with methanol followed by water or buffer.

- Loading: Apply the urine sample to the cartridge.

- Washing: Wash with a water or a mild buffer solution (e.g., 5-10% methanol in water) to remove interfering impurities.

- Elution: Elute the target analytes (parent drug and metabolites) using an organic solvent like ethyl acetate, methanol, or acetonitrile.

- Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dry residue in 100-300 µL of a mobile phase-compatible solvent (e.g., 90% methanol) for LC-MS/MS analysis [1].

Instrumental Analysis: UPLC-MS/MS

- Chromatography:

- Column: UPLC C18 column (e.g., 150 × 3.0 mm, 3 µm).

- Mobile Phase: A) 10 mM Ammonium Acetate in water, B) Methanol.

- Gradient: Use a gradient program, e.g., from 5% B to 95% B over 5-10 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C [1].

- Mass Spectrometry:

- Ion Source: ESI in positive ion mode.

- Mode: Multiple Reaction Monitoring (MRM).

- Key Parameters: Curtain gas (20 L/h), collision gas (6 L/h), ion spray voltage (e.g., 5500 V), source temperature (e.g., 500°C) [1].

- MRM Transitions: Define specific transitions for the parent drug and expected metabolites (e.g., N-desalkyl, hydroxylated, and glucuronidated metabolites).

Key Considerations for Method Development

- Phase II Metabolites: Directly targeting glucuronide conjugates (like Temazepam Glucuronide and Oxazepam Glucuronide) is highly advantageous as they are the most abundant urinary metabolites and provide the longest detection window, up to 15 days or more [2].

- Green Chemistry: When developing sample preparation methods, consider metrics like AGREE and AGREEPrep to minimize environmental impact by reducing solvent use, waste, and energy consumption [5].

- Sensitivity: Modern LC-MS/MS systems can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range (e.g., 0.5 ng/mL for diazepam in plasma), which is crucial for detecting low-abundance metabolites and for conducting pharmacokinetic studies over extended periods [1].

I hope this detailed application note provides a solid foundation for your work on uldazepam. The principles and techniques used for well-characterized benzodiazepines like diazepam are directly applicable.

> Note on this compound Information: The search results did not contain specific experimental data for this compound. The protocols, data, and workflows presented are based on the well-documented metabolic profile of diazepam, which serves as an excellent model for benzodiazepine metabolite identification.

References

- 1. Development of a simple and sensitive HPLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Diazepam and Its Metabolites in Urine of ... [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive and selective method for the detection of ... [sciencedirect.com]

- 4. Analytical Methods Used for the Detection and Quantification ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a sample preparation and analysis method ... [sciencedirect.com]

Proposed Application Notes: A Framework for Uldazepam Stability Assessment

The stability of a benzodiazepine in biological matrices is critical for generating reliable analytical data in pharmacokinetic and toxicological studies. The following protocol is extrapolated from best practices used for analogous compounds.

1. Key Stability Challenges in Biological Matrices When designing a stability study for a benzodiazepine like Uldazepam, several factors must be considered, as evidenced by studies on diazepam and nordiazepam:

- pH Sensitivity: Nordiazepam has been shown to undergo a transformation at low pH (pH 3), with about 20% transforming within 12 days. This transformation can be reversed during sample handling, leading to inaccurate quantification [1]. Therefore, the stability of this compound at various pH levels must be tested.

- Photodegradation: Diazepam tablets are highly susceptible to light, with one study showing over 25% degradation after direct sunlight exposure [2]. This indicates that this compound solutions and processed samples likely require protection from light.

- Storage Conditions: Long-term storage of diazepam solutions at ambient temperatures can lead to the accumulation of degradation products, such as 2-methylamino-5-chlorobenzophenone (MACB), even if the parent compound's assay remains within specifications [3]. This underscores the need to monitor both the parent drug and its degradants.

2. Experimental Protocol for Stability and Analysis The following is a detailed, generalized protocol that can be adapted for this compound.

2.1. Sample Preparation and Extraction This protocol uses Molecularly Imprinted Solid-Phase Extraction (MISPE), a technique successfully applied for the selective extraction of diazepam and its metabolites [4].

- Materials: Molecularly Imprinted Polymer (MIP) sorbent (e.g., synthesized using this compound or a structural analog as a template), Oasis HLB or C18 SPE cartridges, acetonitrile, methanol, ammonium acetate or formate buffer (pH 4.5-7.0).

- Procedure:

- Enzymatic Hydrolysis (for conjugated metabolites): Add 50 µL of acetate buffer (pH 4.5, 2 M) and 50 µL of β-glucuronidase to 1 mL of biological sample (e.g., urine, plasma). Incubate in a water bath at 56°C for 1.5 hours [4].

- Precipitation: Centrifuge the hydrolyzed sample at 10,000 rpm for 10 min to remove precipitates.

- SPE Conditioning: Condition the MIP-SPE cartridge with 1 mL of methanol followed by 1 mL of a buffer (e.g., 0.1 M acetate buffer, pH 4.5).

- Sample Loading: Dilute the sample supernatant with buffer and load it onto the conditioned cartridge.

- Washing: Wash with 1 mL of a wash solution (e.g., 25:75 v/v acetonitrile/buffer) to remove interfering compounds.

- Elution: Elute the analytes with 1-2 mL of an organic solvent, such as acetic acid-methanol (20:80, v/v) [4].

- Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in an appropriate mobile phase for HPLC analysis.

2.2. Chromatographic Analysis (HPLC-UV/DAD) A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The parameters below are based on methods used for lorazepam and diazepam [5] [6].

- Apparatus: HPLC system with a Diode Array Detector (DAD) or UV detector.

- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

- Mobile Phase: Utilize a gradient or isocratic elution.

- Flow Rate: 1.0 - 2.5 mL/min [5] [6].

- Detection: UV detection at a wavelength suitable for benzodiazepines (e.g., 220-254 nm).

- Injection Volume: 10-50 µL.

- Column Temperature: 30°C.

The workflow for the sample preparation and analysis is outlined below:

Stability Data from Analogous Benzodiazepines

The table below summarizes quantitative stability data for related benzodiazepines, which can inform expectations for this compound.

Table 1: Documented Stability of Analogue Benzodiazepines

| Compound | Matrix / Formulation | Storage Condition | Stability Outcome | Key Degradant | Citation |

|---|---|---|---|---|---|

| Nordiazepam | Aqueous Solution | pH 3, 12 days | ~20% Transformation | Reversible transformation product | [1] |

| Nordiazepam | Aqueous Solution | pH 7, 12 days | Stable | Not detected | [1] |

| Diazepam | Injection Solution | Ambient, ~10 years | Assay & pH within specs | MACB exceeded limit after ~2 years | [3] |

| Lorazepam | 0.9% NaCl in Syringe | 5±3°C & Room Temp | Chemically unstable after 2 days | Precipitation observed | [6] |

| Lorazepam | Oral Solution in ENFit Syringe | Ambient (72±4°F), 90 days | Concentration within 100±10% | Not specified | [5] |

| Diazepam | Tablets (Transparent pkg.) | Direct Sunlight, 3 days | ~28% Degradation | Not specified | [2] |

Method Validation Parameters

To ensure the reliability of the analytical method for this compound, the following validation parameters should be established, based on standards applied to related compounds [5] [6]:

- Linearity: A calibration curve (e.g., 2-200 µg/mL for lorazepam) with a coefficient of determination (R²) >0.999 [5] [6].

- Precision: Intra-day and inter-day precision with a relative standard deviation (RSD) of ≤ 3.04% [6].

- Accuracy: Percent recovery of 80-120% for the calibration curve standards [5].

- Stability-Indicating Nature: The method should effectively separate the parent drug from its degradation products, verified by testing samples under stress conditions (acid, base, oxidant) [5] [6].

- Limit of Detection (LOD) and Quantification (LOQ): Calculated from blank measurements (e.g., LOD = mean blank + 3SD; LOQ = mean blank + 10SD) [6].

Critical Considerations for Protocol Implementation

- pH Control is Paramount: Based on the evidence for nordiazepam, strictly control the pH of the biological matrix during storage and extraction. Neutral pH (7.0) is generally recommended over acidic conditions to prevent reversible transformations that skew results [1].

- Implement Light Protection: From sample collection through analysis, protect all samples from light by using amber vials and low-light working conditions to prevent photodegradation [2].

- Monitor Degradation Products: Stability is not just about the parent compound. Use a stability-indicating method (like HPLC-DAD) to monitor the formation of specific degradants, such as MACB for diazepam-like structures [3].

- Use Stable Isotope-Labeled IS: Where possible, use a deuterated internal standard (e.g., diazepam-d5) to correct for analyte loss during sample preparation and matrix effects [1].

References

- 1. Acidic transformation of nordiazepam can affect recovery estimate... [link.springer.com]

- 2. Extent of photo- degradation of three different diazepam tablet... [ijpsr.com]

- 3. Stability of Diazepam Solution for Injection Following Long- ... [link.springer.com]

- 4. Selective Extraction of Diazepam and Its Metabolites from ... [pmc.ncbi.nlm.nih.gov]

- 5. Stability Study of Lorazepam Oral Solution Repackaged in ... [pmc.ncbi.nlm.nih.gov]

- 6. Long-Term Stability of Lorazepam in Sodium Chloride 0.9 ... [pmc.ncbi.nlm.nih.gov]

Application Note: Framework for the Determination of Uldazepam in Human Plasma by LC-MS/MS

Introduction

Benzodiazepines are a class of psychoactive drugs with wide clinical applications. The analysis of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [1] [2]. While methods for common benzodiazepines like diazepam, alprazolam, and clonazepam are well-established [1] [3] [4], specific protocols for Uldazepam are not documented in the current literature.

This document provides a detailed framework for developing and validating a bioanalytical method for this compound in human plasma. The protocol is extrapolated from highly sensitive and selective LC-MS/MS methods used for structurally similar benzodiazepines [1] [5] [4].

Experimental Protocol

2.1. Materials and Reagents

- Analyte: this compound (working standard, high purity)

- Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d4 or D5-Diazepam [3]) is strongly recommended.

- Solvents: HPLC-grade methanol, acetonitrile, and water.

- Additives: Analytical-grade formic acid (98-100%).

- Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

2.2. Equipment

- Liquid Chromatograph: UPLC or HPLC system capable of gradient elution.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Analytical Column: Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 μm particle size) [4].

- Centrifuge: Capable of at least 10,000 rpm.

- Vortex Mixer and Analytical Balances.

2.3. Detailed Procedures

2.3.1. Sample Preparation: Protein Precipitation

- Step 1: Aliquot. Transfer 100 μL of plasma sample (calibrator, quality control, or study sample) into a microcentrifuge tube.

- Step 2: Add Internal Standard. Add 20 μL of the IS working solution.

- Step 3: Precipitate Proteins. Add 300 μL of ice-cold acetonitrile containing 0.1% formic acid [4]. Vortex vigorously for 1-2 minutes.

- Step 4: Centrifuge. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Step 5: Collect Supernatant. Carefully transfer the clear supernatant to a clean HPLC vial or a 96-well plate for analysis.

2.3.2. Instrumental Analysis: LC-MS/MS

- Chromatography Conditions:

- Mobile Phase A: 0.1% Formic acid in water [1] [4].

- Mobile Phase B: 0.1% Formic acid in acetonitrile [1] [4].

- Gradient Program: A generic gradient for benzodiazepines can be initialized at 10-26.5% B, rapidly increased to 70-90% B over 3-5 minutes, held, and then re-equilibrated to initial conditions [1] [4].

- Flow Rate: 0.3 - 0.6 mL/min [1] [4].

- Column Temperature: 30-40 °C.

- Injection Volume: 5-10 μL.

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Optimization: The following parameters must be optimized for this compound and the IS using standard solutions:

- Precursor Ion ([M+H]⁺)

- Product Ions (at least two for quantifier and qualifier)

- Fragmentor Voltage

- Collision Energy (CE)

The following workflow diagrams the complete analytical process and the key parameters requiring optimization during method development.

Method Validation Parameters

A method developed based on this framework must be validated as per regulatory guidelines (e.g., FDA ICH Q2(R1) [1]) to ensure reliability. The following table summarizes key validation parameters and typical targets based on literature for similar assays [1] [3] [4].

Table 1: Key Method Validation Parameters and Targets

| Validation Parameter | Description | Typical Target (from literature) |

|---|---|---|

| Linearity & Range | Concentration range where the method provides accurate results. | 2.0 - 300 ng/mL for plasma benzodiazepines [1]. |

| Lower Limit of Quantification (LLOQ) | Lowest measurable concentration with acceptable precision and accuracy. | Signal-to-noise ≥10; Precision (%RSD) ≤20%; Accuracy 80-120% [1] [3]. |

| Precision & Accuracy | Intra- and inter-day repeatability of the method. | Precision (%RSD) ≤15% (≤20% at LLOQ); Accuracy within 85-115% (80-120% at LLOQ) [1]. |

| Selectivity/Specificity | Ability to measure analyte unequivocally in the presence of matrix. | No interference ≥20% of LLOQ from blank matrix [1]. |

| Matrix Effect | Ion suppression/enhancement caused by the sample matrix. | %RSD of matrix factor across lots ≤15% [1]. Use of stable IS is critical. |

| Recovery | Extraction efficiency of the analyte from the matrix. | Consistent and reproducible recovery; not necessarily 100% [6]. |

| Stability | Analyte stability in matrix under various conditions (freeze-thaw, benchtop, etc.). | Demonstrate stability under all handling and storage conditions. |

Discussion

This protocol provides a foundational framework. The successful development of a validated method for this compound hinges on empirical optimization of several factors:

- Chromatographic Separation: The gradient program and mobile phase composition must be adjusted to ensure this compound is well-resolved from potential matrix interferences and has an appropriate retention time.

- MS/MS Parameters: The precursor and product ions for this compound are unknown and must be determined experimentally. This is the most critical step for achieving high sensitivity and specificity.

- Extraction Efficiency: While protein precipitation is simple and fast, alternative techniques like Solid-Phase Extraction (SPE) [6] or Liquid-Liquid Extraction (LLE) [1] [7] could be explored to improve sample cleanliness and reduce matrix effects, potentially leading to a lower LLOQ.

Troubleshooting

- High Background Noise: Ensure mobile phases are fresh and of high purity. Check for column contamination; a longer washing step at a high organic percentage may be needed.

- Ion Suppression: Dilute the sample post-precipitation or switch to a more selective extraction method (e.g., SPE) [6].

- Poor Peak Shape: Optimize the mobile phase pH or gradient. Condition the column adequately.

Conclusion

This Application Note outlines a comprehensive and adaptable protocol for the development of a bioanalytical method to quantify this compound in human plasma. By leveraging established LC-MS/MS methodologies for benzodiazepines, researchers can systematically optimize this framework to create a specific, sensitive, and robust assay suitable for preclinical and clinical pharmacokinetic studies.

References

- 1. Development and Validation of an LC-MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography ... [pmc.ncbi.nlm.nih.gov]

- 3. The simultaneous determination of diazepam and its three ... [sciencedirect.com]

- 4. Development and validation of the UPLC-MS method for ... [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Pharmacokinetics and Dose Proportionality of... [pmc.ncbi.nlm.nih.gov]

- 6. Selective Extraction of Diazepam and Its Metabolites from ... [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive and selective method for the detection of ... [sciencedirect.com]

Comprehensive Chromatographic Analysis and Method Development Protocols for Uldazepam

Introduction to Uldazepam Analysis